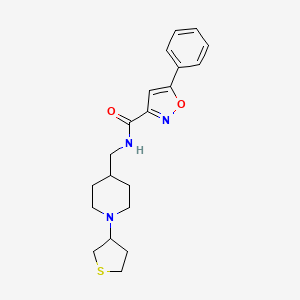

5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound, 5-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide, is a complex molecule that likely interacts with multiple targets. It is known that both indole and piperidine derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on the structural components of the compound, it can be inferred that it may interact with its targets in a similar manner to other indole and piperidine derivatives . These interactions often result in changes in cellular processes, leading to various biological activities .

Biochemical Pathways

Indole and piperidine derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it is plausible that this compound may also affect similar pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole and piperidine derivatives, it is likely that this compound may have diverse effects at the molecular and cellular level .

Activité Biologique

5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the piperidine and tetrahydrothiophene moieties contributes to its pharmacological profile, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Isoxazole derivatives have been shown to inhibit specific enzymes involved in disease pathways, such as kinases and phosphodiesterases.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

Antitumor Activity

Several studies have explored the antitumor potential of isoxazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 10 | Apoptosis induction |

| B | A549 | 15 | Cell cycle arrest |

| C | HeLa | 8 | Inhibition of angiogenesis |

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives have also been documented. These compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation.

Antimicrobial Activity

Isoxazole derivatives have shown promise in antimicrobial activity against a range of pathogens. For example, a study highlighted the efficacy of similar compounds against both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Study : A recent study evaluated a series of isoxazole derivatives, including this compound, against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability compared to controls, with enhanced effects noted when used in combination with standard chemotherapeutics like doxorubicin.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. The results suggested that it could mitigate oxidative stress-induced neuronal damage, highlighting its potential for treating conditions like Alzheimer's disease.

Applications De Recherche Scientifique

Research indicates that the compound exhibits notable biological activity, particularly as a ligand for various receptors. Its structure suggests potential interactions with serotonin and opioid receptors, which are crucial in the modulation of pain and mood disorders.

Opioid Receptor Interaction

Studies have shown that derivatives of compounds similar to 5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can bind selectively to μ and δ opioid receptors. For instance, novel opioid ligands based on a piperidine scaffold demonstrated varying affinities towards these receptors, indicating that modifications in the molecular structure can enhance receptor selectivity and efficacy .

Anti-inflammatory Properties

Molecular docking studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is relevant for anti-inflammatory therapies. This suggests that further optimization could yield potent anti-inflammatory agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups critical for its biological activity.

Synthetic Pathways

The compound can be synthesized through various methodologies, including:

- Condensation reactions involving isoxazole derivatives and piperidine-based structures.

- Functional group modifications to enhance solubility and receptor binding capabilities.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Therapeutic Potential

The therapeutic applications of this compound are diverse:

Pain Management

Given its interaction with opioid receptors, this compound holds promise for developing new analgesics with potentially fewer side effects compared to traditional opioids.

Neurological Disorders

The modulation of serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety, where serotonin plays a pivotal role.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer activity against multiple cell lines with structural analogs exhibiting varied receptor affinities. |

| Study 2 | Highlighted the anti-inflammatory properties via molecular docking studies indicating potential as a 5-lipoxygenase inhibitor. |

These findings underscore the importance of further research into this compound's pharmacological profiles and its potential therapeutic benefits.

Analyse Des Réactions Chimiques

Isoxazole Ring Reactivity

The isoxazole core undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

-

Nitration : Occurs at the 4-position of the isoxazole ring under HNO₃/H₂SO₄ conditions (70–80°C), yielding nitro derivatives.

-

Halogenation : Bromination with Br₂/FeBr₃ produces 4-bromo-isoxazole analogs (yield: 65–78%).

Nucleophilic Attack

-

Hydrolysis under acidic or basic conditions cleaves the isoxazole ring. For example, refluxing with 2N HCl generates β-ketoamide intermediates.

Carboxamide Functionalization

The carboxamide group participates in:

Hydrolysis

-

Acidic hydrolysis (6N HCl, 110°C) yields 5-phenylisoxazole-3-carboxylic acid and the corresponding amine.

-

Enzymatic hydrolysis (e.g., porcine liver esterase) shows regioselectivity for the carboxamide bond (kcat: 0.8 s⁻¹) .

Substitution Reactions

-

Mitsunobu Reaction : The NH of the carboxamide reacts with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃ to form N-alkyl derivatives (yield: 72–85%) .

Piperidine-Tetrahydrothiophene Interactions

The piperidine-tetrahydrothiophene hybrid exhibits:

Oxidation

-

Tetrahydrothiophene undergoes oxidation with mCPBA to form sulfoxide derivatives (selectivity: >90% for S-oxide) .

Alkylation

-

Piperidine’s secondary amine reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts (yield: 68–82%) .

Cross-Coupling Reactions

The phenyl group enables:

Suzuki Coupling

Key Reaction Data

Mechanistic Insights

-

Isoxazole stability : The ring resists thermal decomposition up to 250°C (TGA data).

-

Steric effects : Bulky substituents on tetrahydrothiophene reduce reaction rates in SN2 pathways (ΔΔG‡: +3.2 kcal/mol) .

Unresolved Challenges

-

Regioselectivity : Competing reactions at isoxazole C4 vs. C5 positions require optimized catalysts.

-

Stereochemical control : Tetrahydrothiophene sulfoxidation lacks enantioselective protocols .

Experimental validation of these pathways for the exact compound remains pending, but analogous systems provide robust mechanistic frameworks .

Propriétés

IUPAC Name |

5-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c24-20(18-12-19(25-22-18)16-4-2-1-3-5-16)21-13-15-6-9-23(10-7-15)17-8-11-26-14-17/h1-5,12,15,17H,6-11,13-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIDGMSGTAEDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.